
Ethyl 5-methyl-3-(2-nitrophenyl)-1,2-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-methyl-3-(2-nitrophenyl)-1,2-oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring, a nitrophenyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-3-(2-nitrophenyl)-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the process is economically viable.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Amide or thioester derivatives.
科学的研究の応用
Ethyl 5-methyl-3-(2-nitrophenyl)-1,2-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of Ethyl 5-methyl-3-(2-nitrophenyl)-1,2-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Ethyl 5-methyl-3-(2-aminophenyl)-1,2-oxazole-4-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 5-methyl-3-(2-nitrophenyl)-1,2-oxazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 5-methyl-3-(4-nitrophenyl)-1,2-oxazole-4-carboxylate: Similar structure but with the nitro group in the para position.
Uniqueness: this compound is unique due to the specific positioning of the nitro group and the ethyl ester, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
91956-03-5 |
|---|---|
分子式 |
C13H12N2O5 |
分子量 |
276.24 g/mol |
IUPAC名 |
ethyl 5-methyl-3-(2-nitrophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12N2O5/c1-3-19-13(16)11-8(2)20-14-12(11)9-6-4-5-7-10(9)15(17)18/h4-7H,3H2,1-2H3 |
InChIキー |
ZZHLRNSOUCOSHW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2[N+](=O)[O-])C |
正規SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


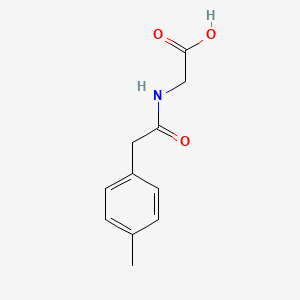

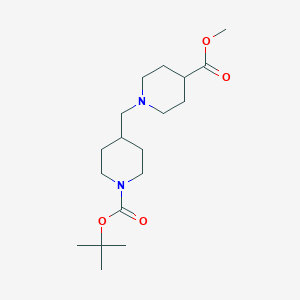
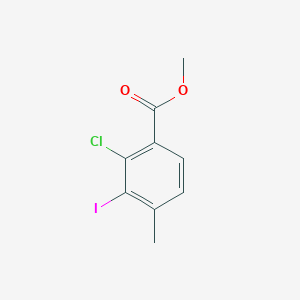



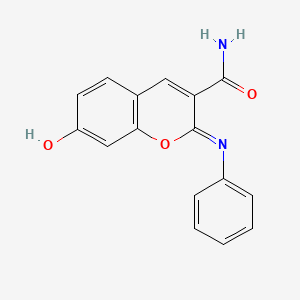




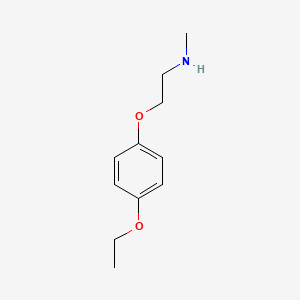
![[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B3058754.png)
